molecular formula C13H14N4O3S B027477 N(4)-Acetylsulfamerazine CAS No. 127-73-1

N(4)-Acetylsulfamerazine

Cat. No.: B027477
CAS No.: 127-73-1
M. Wt: 306.34 g/mol
InChI Key: PHFJZKMLXDFUNB-UHFFFAOYSA-N
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Description

N(4)-Acetylsulfamerazine, also known as this compound, is a useful research compound. Its molecular formula is C13H14N4O3S and its molecular weight is 306.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >46 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-Acetylsulfamerazine, also known as N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide, Acetylsulfamerazine, or N(4)-Acetylsulfamerazine, is a secondary metabolite of sulphamethazine . It has been identified as an antibacterial compound , suggesting that its primary targets are likely bacterial cells.

Mode of Action

Given its classification as a sulfonamide derivative , it may share a similar mode of action with other sulfonamides. Sulfonamides are known to inhibit the biosynthetic pathway of folate, an essential molecule required by all living organisms . This inhibition disrupts bacterial growth and replication, leading to their eventual death.

Biochemical Pathways

Folate is crucial for the synthesis of nucleic acids and amino acids, so its disruption can have significant downstream effects on bacterial growth and replication .

Pharmacokinetics

Administered N-Acetylsulfamerazine is predominantly eliminated by deacetylation to sulfamerazine, which in turn is hydroxylated . The renal clearances of sulfamerazine and N-Acetylsulfamerazine in dogs are identical . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may be influenced by its acetylation state and the presence of renal pathways for elimination.

Result of Action

Given its antibacterial properties , it likely leads to the death of bacterial cells by disrupting essential biochemical pathways, such as folate biosynthesis.

Biochemical Analysis

Biochemical Properties

N-Acetylsulfamerazine is known to interact with various enzymes and proteins in biochemical reactions . For instance, it can be metabolized via acetylating by acetoacetyl coenzyme A . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-Acetylsulfamerazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level and contribute to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetylsulfamerazine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-Acetylsulfamerazine can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

N-Acetylsulfamerazine is involved in various metabolic pathways, including interactions with enzymes or cofactors . This can also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of N-Acetylsulfamerazine within cells and tissues are complex processes that involve interactions with transporters or binding proteins . This can also affect its localization or accumulation within cells.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-9-7-8-14-13(15-9)17-21(19,20)12-5-3-11(4-6-12)16-10(2)18/h3-8H,1-2H3,(H,16,18)(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFJZKMLXDFUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155361
Record name N(4)-Acetylsulfamerazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

127-73-1
Record name N4-Acetylsulfamerazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(4)-Acetylsulfamerazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(4)-Acetylsulfamerazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-[[(4-methyl-2-pyrimidinyl)amino]sulphonyl]phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.420
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N4-ACETYLSULFAMERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0D41HX8KG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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